molecular formula C18H15N5O B11265029 3-{5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine

3-{5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine

Cat. No.: B11265029
M. Wt: 317.3 g/mol
InChI Key: PHVVLYVTKSXTKE-UHFFFAOYSA-N
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Description

3-{5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an oxadiazole ring, and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through the reaction of 3,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole . The oxadiazole ring can be synthesized by reacting the pyrazole derivative with appropriate nitrile oxides under specific conditions . Finally, the pyridine ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of boron reagents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Chemical Reactions Analysis

Types of Reactions

3-{5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-{5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazol-3-yl}pyridine is unique due to its combination of three different rings (pyrazole, oxadiazole, and pyridine), which imparts distinct chemical and biological properties. This structural complexity allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C18H15N5O

Molecular Weight

317.3 g/mol

IUPAC Name

5-[3-(3,4-dimethylphenyl)-1H-pyrazol-5-yl]-3-pyridin-3-yl-1,2,4-oxadiazole

InChI

InChI=1S/C18H15N5O/c1-11-5-6-13(8-12(11)2)15-9-16(22-21-15)18-20-17(23-24-18)14-4-3-7-19-10-14/h3-10H,1-2H3,(H,21,22)

InChI Key

PHVVLYVTKSXTKE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2)C3=NC(=NO3)C4=CN=CC=C4)C

Origin of Product

United States

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